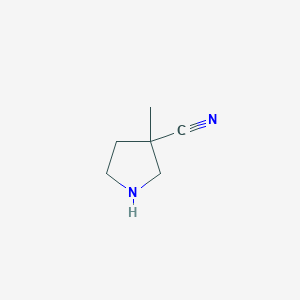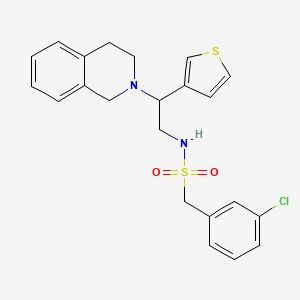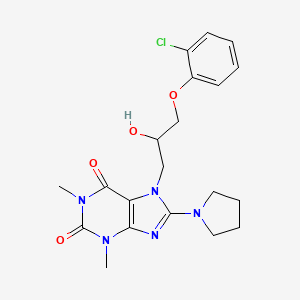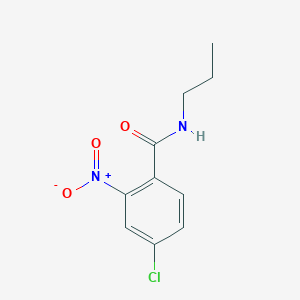
1-(Naphthalen-1-ylmethyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Naphthalen-1-ylmethyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C22H19N3OS and its molecular weight is 373.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Self-Assembly and Photoluminescence
Compounds related to 1-(Naphthalen-1-ylmethyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea have been investigated for their self-assembling properties and photoluminescence. For example, the structural characterisation of self-assemblies and photoluminescence of the perchlorate salts of certain urea and thiourea derivatives have been studied, indicating potential applications in materials science and nanotechnology (Baruah & Brahma, 2023).
Chemosensors for Metal Ions
Naphthoquinone-based chemosensors, which include structural elements similar to the compound , have been synthesized for detecting transition metal ions. These chemosensors exhibit selectivity towards specific metal ions, such as Cu2+, and undergo a color change upon complexation, demonstrating their potential in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Conformational Adjustments in Molecular Structures
Research has also focused on the conformational adjustments in assemblies based on urea and thiourea derivatives. Such studies provide insights into the molecular interactions and stability of these compounds, which can be crucial for designing more effective materials and drugs (Phukan & Baruah, 2016).
Fluorescent AND Logic Gates
A naphthalene-thiophene hybrid molecule has been developed as a fluorescent AND logic gate with Zn2+ and OAc- ions as inputs. This compound, by changing its fluorescence in the presence of specific ions, showcases potential applications in molecular electronics and sensor development (Karak et al., 2013).
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-22(25-15-18-7-3-6-17-5-1-2-8-20(17)18)24-13-16-11-19(14-23-12-16)21-9-4-10-27-21/h1-12,14H,13,15H2,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDYBEOSBFFUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CC(=CN=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)
![N-(3-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2833446.png)
![N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2833447.png)

![2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide](/img/structure/B2833449.png)

![[1-Methyl-5-(pyrrolidin-1-ylmethyl)pyrazol-4-yl]methanamine](/img/structure/B2833453.png)



![N-(4-chlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2833458.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide](/img/structure/B2833459.png)
